Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a benzofuran moiety linked to a 1,5-dioxa-9-azaspiro[5.5]undecane scaffold via a ketone bridge. This spirocyclic structure confers unique conformational rigidity, which is critical for its bioactivity, particularly as a sigma-1 receptor antagonist (e.g., in binge-eating disorder therapy) . The synthesis involves condensation reactions between benzofuran derivatives and spirocyclic amines under acidic conditions, as exemplified by similar compounds in the literature .
Properties
IUPAC Name |
1-benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-16(15-12-13-4-1-2-5-14(13)22-15)18-8-6-17(7-9-18)20-10-3-11-21-17/h1-2,4-5,12H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRXWRHUHJCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Spirocyclic Structure Formation: The spirocyclic component is often constructed via a cyclization reaction involving a diol and an amine, forming the spirocyclic ring system.
Coupling Reaction: The final step involves coupling the benzofuran core with the spirocyclic structure using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the desired methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acids.
Reduction: Reduction of the carbonyl group in the spirocyclic structure can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Benzofuran-2-carboxylic acids
Reduction: Reduced spirocyclic alcohols
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
Case Study: Structure–Activity Relationship (SAR) Analysis
A review highlighted the anticancer properties of benzofuran derivatives, emphasizing their ability to target specific pathways involved in cancer progression. For instance, compounds derived from benzofuran demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. One study reported that a derivative with an IC50 value of 0.011 μM against MCF-7 cells indicated potent anticancer activity .
Mechanisms of Action
The mechanisms through which benzofuran derivatives exert their anticancer effects include:
- Inhibition of key signaling pathways (e.g., AKT signaling)
- Induction of cell cycle arrest
- Promotion of apoptosis via mitochondrial pathways
Antimicrobial Properties
Benzofuran compounds have also been investigated for their antimicrobial activities against a range of pathogens.
Antibacterial Activity
Recent studies have shown that certain benzofuran derivatives exhibit strong antibacterial properties. For example, one derivative was found to be highly effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
Additionally, benzofuran-based compounds have demonstrated antifungal activity against various fungal strains. Some derivatives were reported to completely inhibit fungal growth at low concentrations, suggesting their potential as new antifungal agents .
Neuroprotective Effects
Benzofuran derivatives have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases.
Mechanism of Neuroprotection
Research indicates that these compounds may exert neuroprotective effects by:
- Reducing oxidative stress
- Inhibiting neuroinflammation
- Modulating neurotransmitter systems
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, benzofuran derivatives exhibit a wide array of pharmacological activities:
| Activity | Description |
|---|---|
| Antiviral | Effective against various viral infections |
| Antidiabetic | Potential in managing blood glucose levels |
| Antihypertensive | May help in lowering blood pressure |
| Antioxidant | Capable of scavenging free radicals and reducing oxidative damage |
| Analgesic | Demonstrated pain-relieving properties |
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety could intercalate with DNA or inhibit specific enzymes, while the spirocyclic structure could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on variations in the aryl group (benzofuran vs. substituted phenyl) and modifications to the spirocyclic core. Key comparisons include physicochemical properties, synthetic routes, and bioactivity.
Analogous Spirocyclic Compounds with Aryl Substituents
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The benzofuran-2-yl group in the target compound enhances π-π stacking interactions in receptor binding compared to halogenated phenyl analogs (e.g., 2-chloro-6-fluorophenyl in ), which may improve metabolic stability due to reduced electrophilicity.
- Molecular Weight : The target compound (313.34 g/mol) falls within the acceptable range for blood-brain barrier permeability, unlike bulkier analogs like the methanesulfonylphenyl derivative (367.46 g/mol) .
Benzofuran Derivatives Without Spirocyclic Moieties
Table 2: Comparison with Simpler Benzofuran Ketones

Key Observations :
- Synthetic Complexity : The spirocyclic core in the target compound requires multistep synthesis (e.g., acid-catalyzed cyclization ), unlike simpler benzofuran ketones prepared via direct Friedel-Crafts acylation .
- Bioactivity: The spirocyclic moiety is crucial for sigma-1 receptor binding, absent in non-spiro benzofuran derivatives .
Research Findings and Implications
Stereochemical Considerations
Stereoselective synthesis of spirocyclic analogs (e.g., ethyl glyoxylate-derived compounds in ) highlights the importance of chirality in bioactivity. For instance, the (8R,10R)-configured spiro compound showed higher enantiomeric purity and potency in preliminary assays .
Solubility and Stability
- Hydrophilicity: The 1,5-dioxa-9-azaspiro[5.5]undecane core enhances water solubility compared to non-oxygenated spirocycles, as observed in pharmacokinetic studies of related compounds .
- Stability : Halogenated analogs (e.g., 2-chloro-6-fluorophenyl in ) may exhibit greater hydrolytic stability but lower metabolic clearance.
Biological Activity
Benzofuran derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the compound Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety and a spirocyclic framework. The presence of the dioxa and azaspiro components contributes to its unique pharmacological profile.
Research indicates that benzofuran derivatives can interact with various biological targets, influencing several cellular pathways:
- Reactive Oxygen Species (ROS) Generation : Compounds similar to benzofuran have been shown to increase ROS levels in human leukemia cells, leading to apoptosis through mitochondrial pathways .
- Enzyme Modulation : Benzofuran derivatives can alter the activity of key hepatic enzymes involved in drug metabolism, impacting the pharmacokinetics of co-administered drugs .
Antimicrobial Activity
Benzofuran derivatives demonstrate significant antimicrobial properties:
- Antimycobacterial Activity : Certain benzofuran compounds have shown potent activity against Mycobacterium tuberculosis, with some exhibiting an IC90 value below 0.60 μM .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored extensively:
- Cell Proliferation Inhibition : Studies indicate that modifications on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines. For instance, specific methyl and methoxy substitutions significantly increased potency compared to unsubstituted analogs .
Case Studies
- Hepatotoxicity Studies : Long-term exposure studies in animal models have indicated that certain benzofuran derivatives may lead to liver damage, characterized by necrosis of hepatocytes and altered enzyme activities .
- Apoptosis Induction in Leukemia Cells : Research utilizing flow cytometry has confirmed that specific benzofuran compounds induce early apoptotic changes in K562 cells, highlighting their potential as therapeutic agents in leukemia treatment .
Summary of Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Cha et al. (1985) | Increased hepatic enzyme activities; liver damage observed | Hepatotoxicity |
| Heine et al. (1986) | Altered enzyme activities affecting drug metabolism | Enzyme modulation |
| Yempala et al. (2014) | Potent antimycobacterial activity with low cytotoxicity | Antimicrobial |
| MDPI (2023) | Enhanced antiproliferative effects with specific substitutions | Anticancer |
Q & A
Q. Basic Characterization
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles (e.g., SHELX software for refinement ).
- NMR Spectroscopy : H and C NMR confirm substituent placement, with benzofuran protons resonating at δ 6.8–7.5 ppm and spirocyclic ether/amine signals at δ 3.0–4.5 ppm .
What biological activities are reported for this compound and related analogs?
Q. Basic Activity Profile
- Anticancer Potential : Inhibits kinase pathways (e.g., CDK4/6) in leukemia models, with IC values <10 µM .
- Neuroprotection : Reduces oxidative stress-induced neuronal death by 70% in vitro via GABA receptor modulation .
How are impurities managed during synthesis?
Q. Basic Quality Control
- HPLC-MS : Detects byproducts (e.g., unreacted acyl intermediates) .
- Column Chromatography : Separates regioisomers using gradients of ethyl acetate/heptane .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced Optimization
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by 30% compared to THF .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 85% yield .
What methodologies elucidate the compound’s mechanism of action?
Q. Advanced Mechanistic Studies
- Radioligand Binding Assays : Quantify affinity for GABA receptors (K < 100 nM) .
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) identifies off-target effects .
How is stereochemical integrity maintained during synthesis?
Q. Advanced Stereochemistry
- Chiral HPLC : Resolves enantiomers using amylose-based columns .
- Circular Dichroism (CD) : Validates absolute configuration post-crystallography .
What advanced spectroscopic methods resolve conflicting spectral data?
Q. Advanced Analysis
- 2D NMR (HSQC, HMBC) : Assigns overlapping signals in the spirocyclic region .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (±1 ppm error) .
How are structure-activity relationships (SAR) studied for this compound?
Q. Advanced SAR Strategies
- Analog Synthesis : Modifying benzofuran substituents (e.g., fluoro vs. methoxy) to assess potency .
- Computational Docking : Predicts binding poses in GABA or kinase active sites (AutoDock Vina) .
How should researchers address contradictions in biological data across studies?
Q. Advanced Troubleshooting
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation masking efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

